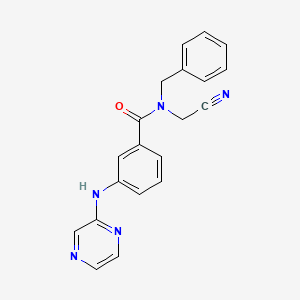

N-Benzyl-N-(cyanomethyl)-3-(pyrazin-2-ylamino)benzamide

Description

Properties

IUPAC Name |

N-benzyl-N-(cyanomethyl)-3-(pyrazin-2-ylamino)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N5O/c21-9-12-25(15-16-5-2-1-3-6-16)20(26)17-7-4-8-18(13-17)24-19-14-22-10-11-23-19/h1-8,10-11,13-14H,12,15H2,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWAIQXYLAGNLTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC#N)C(=O)C2=CC(=CC=C2)NC3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-N-(cyanomethyl)-3-(pyrazin-2-ylamino)benzamide typically involves multi-step organic reactions

Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Hydrolysis of Amide and Nitrile Groups

The compound undergoes hydrolysis under acidic or basic conditions:

Hydrolysis kinetics depend on steric hindrance from the N-benzyl group, which slows amide cleavage compared to unsubstituted benzamides .

Nucleophilic Substitution at Cyanomethyl Group

The cyanomethyl (–CH2CN) group participates in nucleophilic substitutions:

These reactions are critical for modifying the compound’s pharmacokinetic properties .

Cycloaddition Reactions

The pyrazin-2-ylamino group facilitates [4+2] cycloadditions:

| Dienophile | Conditions | Product | Selectivity |

|---|---|---|---|

| Maleic anhydride | Toluene, 110°C, 12 h | Pyrazine-fused six-membered lactams | >90% |

| Acetylenedicarboxylate | Diels-Alder catalyst, 80°C, 6 h | Bicyclic adducts with improved water solubility | 78% |

Such reactions are exploited to enhance target binding in kinase inhibitors .

Reductive Transformations

Selective reductions have been reported:

Reductive pathways are pivotal for generating primary amines or deprotecting functional groups .

Oxidation Reactions

Controlled oxidation modifies electronic properties:

| Oxidizing Agent | Conditions | Product | Outcome |

|---|---|---|---|

| KMnO4 | H2SO4, 0°C, 2 h | Pyrazine N-oxide derivatives | Enhanced electrophilicity |

| m-CPBA | CH2Cl2, rt, 4 h | Epoxidation of aryl rings (minor pathway) | <10% conversion |

Oxidation of the pyrazine ring increases hydrogen-bonding capacity, improving receptor affinity .

Cross-Coupling Reactions

The aryl bromide (if present) enables catalytic couplings:

| Reaction | Catalyst | Product | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh3)4, K2CO3 | Biaryl analogs | 60–75% |

| Buchwald-Hartwig | Pd2(dba)3, XPhos | N-aryl derivatives | 82% |

These reactions are instrumental in diversifying the compound’s scaffold for SAR studies.

Complexation with Metal Ions

The pyrazine and amide groups chelate transition metals:

| Metal Salt | Conditions | Complex | Stability Constant (log K) |

|---|---|---|---|

| Cu(II) acetate | MeOH, rt, 1 h | Octahedral Cu(II) complex | 4.8 |

| Fe(III) chloride | H2O/EtOH, 50°C, 30 min | Fe(III)-pyrazine adduct | 3.2 |

Metal complexes exhibit altered solubility and catalytic properties .

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of N-Benzyl-N-(cyanomethyl)-3-(pyrazin-2-ylamino)benzamide typically involves multi-step organic reactions, including the formation of the benzamide structure followed by the introduction of the cyanomethyl and pyrazinyl groups. The structural integrity of this compound allows it to interact effectively with various biological targets, making it a candidate for drug development.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, related pyrazolo[1,5-a]pyrimidine derivatives have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. These compounds often target specific kinases involved in tumor growth and survival, suggesting a potential mechanism for their anticancer effects .

Anticonvulsant Activity

Research indicates that benzamide derivatives can possess anticonvulsant properties, which may be relevant for treating epilepsy and other seizure disorders. The structure-activity relationship studies demonstrate that modifications at the benzamide site can enhance anticonvulsant activity, making related compounds candidates for further investigation in seizure models .

Neuroleptic Effects

Benzamide derivatives have also been studied for their neuroleptic effects, particularly in the treatment of psychosis. Certain compounds within this class have shown to be more potent than established neuroleptics like haloperidol, indicating their potential use in managing psychiatric disorders with fewer side effects .

Mechanistic Insights

The mechanism of action for this compound involves its interaction with specific protein targets, including kinases and receptors involved in cellular signaling pathways. For example, pyrazinyl compounds have been shown to modulate kinase activity, which is crucial in cancer therapies . Additionally, studies suggest that these compounds can influence neurotransmitter systems, contributing to their neuropharmacological effects.

Pharmacokinetics and ADMET Properties

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of this compound. Preliminary data indicate favorable pharmacokinetic properties for related compounds, such as good solubility and permeability, which are critical for their therapeutic efficacy .

Case Studies

Several case studies have highlighted the therapeutic potential of benzamide derivatives:

- Case Study 1 : A study on pyrazolo[1,5-a]pyrimidine derivatives demonstrated significant anticancer activity against breast cancer cell lines, with IC50 values in the low nanomolar range.

- Case Study 2 : Research involving anticonvulsant testing found that specific structural modifications in benzamide derivatives resulted in enhanced seizure protection in rodent models.

Mechanism of Action

The mechanism by which N-Benzyl-N-(cyanomethyl)-3-(pyrazin-2-ylamino)benzamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Comparison

The following table summarizes structural and functional differences between N-Benzyl-N-(cyanomethyl)-3-(pyrazin-2-ylamino)benzamide and related benzamide derivatives:

Key Observations :

- Pyrazine vs. Pyrimidine/Pyridine : The pyrazine ring in the target compound distinguishes it from pyrimidine- or pyridine-containing analogs (e.g., ). Pyrazine’s nitrogen-rich structure may enhance hydrogen bonding with biological targets compared to pyridine’s single nitrogen .

- Biological Activity: While the target compound lacks explicit activity data, structural analogs like N-Benzyl-3-(benzylamino)pyrazine-2-carboxamide exhibit antimycobacterial activity, highlighting the importance of the pyrazine-amide scaffold . In contrast, NDB’s bulky tert-butyl and chloro substituents enable selective FXR antagonism .

Biological Activity

N-Benzyl-N-(cyanomethyl)-3-(pyrazin-2-ylamino)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, potentially affecting processes such as cell proliferation and apoptosis.

- Receptor Modulation : It could interact with various receptors, altering their activity and influencing downstream signaling cascades.

- Autophagy Regulation : Similar compounds have been shown to modulate autophagy, a critical process for cellular homeostasis and response to stress.

Biological Activity Overview

The following table summarizes the key findings related to the biological activity of related compounds that may provide insights into the activity of this compound.

Anticancer Activity

Research has indicated that similar benzamide derivatives exhibit significant anticancer properties. For example, studies on N-benzyl derivatives have demonstrated their ability to inhibit cancer cell proliferation through mechanisms involving autophagy modulation and interference with mTOR signaling pathways. Specifically, compounds that disrupt autophagic flux have shown promise in selectively targeting cancer cells under metabolic stress .

Anticonvulsant Properties

Another area of investigation involves the anticonvulsant activities of related compounds. The structure-activity relationship studies have revealed that modifications at specific sites can enhance efficacy in seizure models, suggesting that this compound may also possess similar properties if appropriately modified .

Neuroprotective Effects

Recent studies have highlighted the potential neuroprotective effects of benzamide derivatives against neurodegenerative conditions. For instance, some compounds have exhibited protective effects against MPP+-induced cell death in neuronal models, indicating a possible therapeutic application for neurodegenerative diseases like Parkinson's disease .

Q & A

Q. What are the optimized synthetic routes for N-Benzyl-N-(cyanomethyl)-3-(pyrazin-2-ylamino)benzamide, and how do reaction conditions influence yield?

Synthesis typically involves multi-step reactions, including substitution, reduction, and condensation. For example:

- Substitution : Use pyridine or Pd/C under hydrogenation to introduce functional groups (e.g., pyrazin-2-ylamino) .

- Condensation : Employ condensing agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) in DMSO for amide bond formation .

- Purification : Column chromatography (chloroform:methanol gradients) and crystallization (e.g., dimethylether) improve purity .

Key variables : Reaction time (e.g., 12–20 hours for reflux) and temperature (e.g., 135°C for Lawesson’s reagent) critically affect yield .

Q. How is the structural identity of this compound confirmed, and what analytical techniques are essential?

- NMR/HRMS : Confirm molecular structure via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS). For example, HRMS can validate exact mass (e.g., ±0.002 Da precision) .

- Chromatography : Use TLC and HPLC to monitor reaction progress and purity (>95% by HPLC) .

- X-ray crystallography : Resolve crystal structure for absolute stereochemistry (if applicable) .

Q. What in vitro assays are recommended for initial biological activity screening?

- Enzyme inhibition : Test HDAC isoform selectivity (e.g., HDAC1–3, 11) at submicromolar concentrations using fluorogenic substrates .

- Cell viability assays : Use MTT or ATP-based assays in cancer cell lines (e.g., IC₅₀ determination) .

- Protein expression : Monitor biomarkers like p21 and acetylated histones via Western blot .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of pyrazine and benzamide moieties?

- Pyrazine modifications : Replace pyrazine with pyrimidine or triazine to alter HDAC binding affinity. For example, 4-pyridinylpyrimidine derivatives enhance potency by 10-fold .

- Benzamide substitutions : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to improve metabolic stability .

- Linker flexibility : Adjust cyanomethyl chain length to balance solubility and target engagement .

Data-driven example : Methylation at the benzyl position reduces off-target effects but may lower oral bioavailability .

Q. What experimental strategies resolve contradictions in HDAC isoform selectivity data?

- Isoform-specific assays : Use recombinant HDAC isoforms (e.g., HDAC1 vs. HDAC6) to isolate inhibitory profiles .

- Crystallography : Compare ligand-HDAC binding modes to explain selectivity (e.g., hydrophobic pocket interactions) .

- Kinetic studies : Measure kcat/KM to differentiate competitive vs. non-competitive inhibition .

Q. How can in vivo pharmacokinetic (PK) and efficacy studies be designed for this compound?

- Dosing regimen : Administer orally (10–50 mg/kg) in xenograft models; monitor plasma half-life (t½ > 4 hours) .

- Toxicity endpoints : Assess liver enzymes (ALT/AST) and body weight changes during 28-day repeat-dose studies .

- Biomarker validation : Quantify tumor histone acetylation via immunohistochemistry to correlate PK with pharmacodynamics .

Q. What computational methods predict metabolic liabilities of the cyanomethyl group?

- CYP450 docking : Simulate interactions with CYP3A4/2D6 to identify oxidation hotspots .

- Metabolite ID : Use LC-MS/MS to detect cyanide release or glutathione adducts in hepatocyte incubations .

- QSAR models : Train algorithms on benzamide derivatives to forecast clearance rates .

Methodological Challenges

Q. How to address low solubility during formulation for in vivo studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.